molecular formula C7H6O3 B13829124 4,6,7-Trideuterio-1,3-benzodioxol-5-ol

4,6,7-Trideuterio-1,3-benzodioxol-5-ol

Cat. No.: B13829124
M. Wt: 141.14 g/mol
InChI Key: LUSZGTFNYDARNI-CBYSEHNBSA-N
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Description

4,6,7-Trideuterio-1,3-benzodioxol-5-ol is a deuterated derivative of 1,3-benzodioxol-5-ol, commonly known as sesamol. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. Deuterium substitution can significantly alter the physical and chemical properties of a compound, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol typically involves the deuteration of 1,3-benzodioxol-5-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trideuterio-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Non-deuterated 1,3-benzodioxol-5-ol.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4,6,7-Trideuterio-1,3-benzodioxol-5-ol has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace the pathways of sesamol and its derivatives.

    Medicine: Investigated for its potential antioxidant and anticancer properties.

    Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol is similar to that of sesamol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. The deuterium atoms may enhance the stability of the compound, prolonging its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxol-5-ol (Sesamol): The non-deuterated form of the compound.

    1,3-Benzodioxole: A related compound with similar structural features.

    4,5-Dimethoxy-1,3-benzodioxole: Another derivative with methoxy groups instead of deuterium.

Uniqueness

4,6,7-Trideuterio-1,3-benzodioxol-5-ol is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable in research applications where stable isotope labeling is required.

Properties

Molecular Formula

C7H6O3

Molecular Weight

141.14 g/mol

IUPAC Name

4,6,7-trideuterio-1,3-benzodioxol-5-ol

InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D

InChI Key

LUSZGTFNYDARNI-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1O)[2H])OCO2)[2H]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)O

Origin of Product

United States

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